![molecular formula C24H29NO3 B1230833 3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide](/img/structure/B1230833.png)
3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide is a fatty amide.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods : Research on compounds structurally related to 3-(2-furanyl)-N-[3-(2-furanyl)-4-methylpentyl]-4-phenylbutanamide includes studies on the synthesis of furanyl derivatives. For instance, the synthesis of (3-Furanyl) methyl derivatives and other furanyl-related compounds has been explored. These syntheses involve various chemical reactions and can be used as a basis for synthesizing more complex compounds like this compound (Okabe, Tamagawa, & Tada, 1983).
Characterization and Structural Analysis : Another aspect of research involves the characterization and analysis of the structural properties of furanyl compounds. Studies on the crystal structure of furanyl-related compounds and their derivatives provide insights into the molecular structure and potential interactions of such molecules (Yin, Wang, & Xing, 2004).
Biochemical and Pharmacological Potential
Potential in Drug Development : Derivatives of furanyl compounds, including those structurally related to this compound, have been studied for their potential in drug development. For instance, aromatic retinoic acid analogues with furanyl substitutions have been synthesized and evaluated for their activity in treating epithelial cancer and skin diseases (Dawson et al., 1983).
Antimicrobial Properties : Research has also been conducted on the antimicrobial properties of furanyl derivatives. This includes the synthesis of new furan compounds and their evaluation for antimicrobial activity, which is crucial for developing new antibiotics and antiseptics (Idhayadhulla, Kumar, & Abdul, 2012).
Analytical Applications
- Analytical Chemistry and Detection : Furanyl derivatives have been used in the development of methods for the detection of synthetic opioids in postmortem casework, demonstrating their utility in forensic toxicology (Mohr et al., 2016).
Propiedades
Fórmula molecular |
C24H29NO3 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-N-[3-(furan-2-yl)-4-methylpentyl]-4-phenylbutanamide |
InChI |
InChI=1S/C24H29NO3/c1-18(2)21(23-11-7-15-28-23)12-13-25-24(26)17-20(22-10-6-14-27-22)16-19-8-4-3-5-9-19/h3-11,14-15,18,20-21H,12-13,16-17H2,1-2H3,(H,25,26) |
Clave InChI |
WOVQBAKDGWRITN-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCNC(=O)CC(CC1=CC=CC=C1)C2=CC=CO2)C3=CC=CO3 |
SMILES canónico |
CC(C)C(CCNC(=O)CC(CC1=CC=CC=C1)C2=CC=CO2)C3=CC=CO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


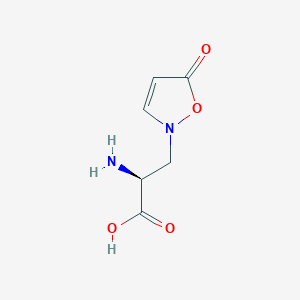
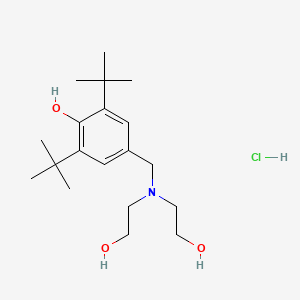
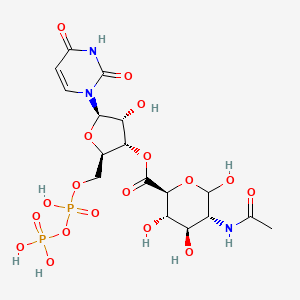
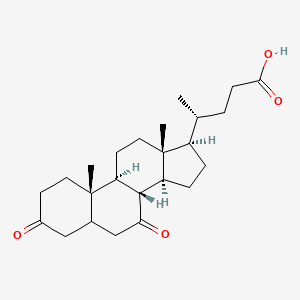
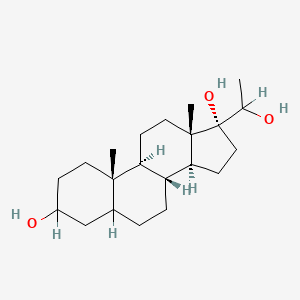
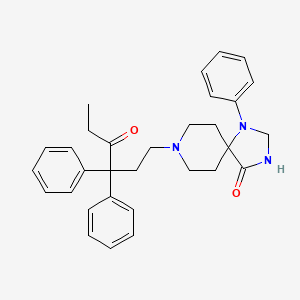

![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1230761.png)
![1-[(1-Tert-butyl-5-tetrazolyl)-(4-methylphenyl)methyl]-4-methylpiperidine](/img/structure/B1230762.png)
![1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1230763.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1230764.png)
![3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1230767.png)


